Hydrazino(oxo)acetic acid
Description
Hydrazino(oxo)acetic acid (CAS: 14150-64-2), also known as 2-hydrazinylacetic acid, is a carboxylic acid derivative featuring a hydrazinyl (-NH-NH₂) group attached to the α-carbon of an oxoacetic acid backbone. Its molecular formula is C₂H₆N₂O₂, with a molecular weight of 90.08 g/mol . This compound is characterized by its dual functional groups—the carboxylic acid moiety and the hydrazine-derived side chain—which confer unique reactivity in organic synthesis, particularly as a precursor for heterocyclic compounds and coordination chemistry . Its applications span pharmaceutical intermediates, agrochemicals, and materials science, though its lab use is emphasized in available data .
Properties
CAS No. |
6292-65-5 |
|---|---|
Molecular Formula |
C2H4N2O3 |
Molecular Weight |
104.07 g/mol |
IUPAC Name |
2-hydrazinyl-2-oxoacetic acid |
InChI |
InChI=1S/C2H4N2O3/c3-4-1(5)2(6)7/h3H2,(H,4,5)(H,6,7) |
InChI Key |
UXWAJSLYHVAVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)NN |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrazone Formation
The hydrazino group in hydrazino(oxo)acetic acid can react with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. This reaction proceeds via a proton-catalyzed mechanism :
-
Nucleophilic attack : The hydrazine (-NH-NH₂) attacks the carbonyl carbon, forming a tetrahedral intermediate (hemiaminal) .
-
Dehydration : Protonation of the hydroxyl group followed by elimination of water yields the hydrazone product .
Reaction Conditions :
| Factor | Optimal Parameters | Source |
|---|---|---|
| pH | ~4.5 (balances acid catalysis and hydrazine protonation) | |
| Temperature | Reflux (e.g., ethanol) | |
| Catalyst | Anhydrous K₂CO₃ (if required) |
Condensation with Carbonyl Compounds
This compound undergoes condensation with aldehydes or ketones to form Schiff bases. For instance, in the synthesis of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides, hydrazine derivatives react with isatins (indole derivatives) under ethanol/acetic acid reflux .
Mechanism :
-
Imine formation : The hydrazino group reacts with the carbonyl to form an imine intermediate.
-
Aromatic stabilization : The resulting Schiff base may exhibit conjugation, enhancing stability .
Cyclization Reactions
This compound can participate in cyclization processes, particularly under catalytic conditions. For example, gold(I)-catalyzed cycloisomerization of hydrazino-substituted enynes yields ring-fused cyclopentenones . While not directly demonstrated for this compound, analogous substrates suggest its potential in forming heterocycles.
Role of pH in Reaction Dynamics
-
Acidic conditions : Protonation of the hydrazino group reduces nucleophilicity, slowing hydrazone formation .
-
Neutral pH : Optimal for hydrazone formation, as hydrazine remains unprotonated, enabling efficient nucleophilic attack .
Stability Factors
-
Hydrolysis : Hydrazone linkages are susceptible to hydrolysis under acidic conditions, with half-lives decreasing sharply at lower pH (e.g., pH 5 vs. pH 7.2) .
-
Thermal stability : this compound derivatives often exhibit high melting points (e.g., 260–265°C for APPH) , indicating robust thermal stability.
Bioconjugation
While this compound itself is not directly studied for bioconjugation, related hydrazones are used in drug delivery systems due to their pH-sensitive hydrolysis . This property could enable controlled release of therapeutic agents in acidic cellular environments (e.g., lysosomes).
Antimicrobial and Anticancer Agents
Derivatives of acetic acid hydrazides, such as (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide, exhibit antibacterial and anticancer activity . While this compound’s direct biological activity is unexplored, its structural similarity suggests potential as a scaffold for drug design.
Comparison with Similar Compounds
Reactivity and Stability
- This compound exhibits nucleophilic reactivity at the hydrazine group, enabling condensation reactions to form hydrazones or heterocycles like triazoles .
- Oxamic hydrazide () shares the hydrazine group but replaces the carboxylic acid with an amide (-CONH₂), reducing acidity and altering solubility in polar solvents.
Physicochemical Properties
- The pyridinyl ring in oxo(3-pyridinyl)acetic acid hydrate () introduces π-π stacking capabilities, making it valuable in metal-organic frameworks (MOFs) and enzyme inhibitors.
- This compound’s lower molecular weight (90.08 g/mol) compared to aryl-substituted analogs (e.g., 183.14 g/mol for the fluorophenyl derivative) enhances its diffusion efficiency in biological systems .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for hydrazino(oxo)acetic acid, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : this compound can be synthesized via photostimulated SRN1 reactions, analogous to ε-oxo acid synthesis. For example, irradiation of iodophenylacetate precursors in polar solvents like DMSO with nucleophiles (e.g., ketone enolates) under controlled light conditions (60–90 min) can yield intermediates. Subsequent condensation with hydrazine derivatives in glacial acetic acid may form the hydrazino-oxo moiety. Optimization involves adjusting solvent polarity, irradiation time, and stoichiometric ratios of nucleophiles to precursors . Yield improvements require iterative testing of temperature (20–60°C) and pH (4–6), as acidic conditions stabilize intermediates.
Q. How should researchers characterize this compound using spectroscopic methods to confirm structural integrity?
- Methodological Answer : Combine NMR (¹H, ¹³C) and IR spectroscopy to identify functional groups. For instance:
- ¹H NMR : Look for hydrazine NH₂ protons (δ 3.5–5.0 ppm, broad singlet) and α-keto carbonyl protons (δ 9.5–10.5 ppm).
- IR : Confirm C=O stretches (1650–1750 cm⁻¹) and N-H bends (1500–1600 cm⁻¹).
Validate purity via HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards like oxamic acid hydrazide (OAH) . Mass spectrometry (ESI-MS) can confirm molecular weight (e.g., theoretical [M+H]⁺ = 120.06 g/mol) .
Advanced Research Questions
Q. What computational methods are recommended to elucidate the electronic structure and reactivity of this compound in acid-base reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model protonation states and charge distribution. Key steps:
- Optimize geometry for neutral, protonated (at N or O), and deprotonated forms.
- Calculate pKa values using thermodynamic cycles (e.g., ΔG for proton transfer in aqueous phase).
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare results with experimental titration data (e.g., pH-dependent UV-Vis shifts) to validate models .
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?
- Methodological Answer : Apply a systematic framework:
- Step 1 : Review conflicting studies (e.g., radical vs. ionic pathways) and catalog variables (solvent, catalyst, temperature).
- Step 2 : Replicate experiments under standardized conditions (e.g., DMSO, 25°C, 0.1 M substrate).
- Step 3 : Use kinetic isotope effects (KIE) or radical traps (TEMPO) to distinguish mechanisms. For example, a KIE >1.0 suggests proton transfer in rate-limiting steps, while TEMPO quenching indicates radical intermediates.
- Step 4 : Cross-validate with computational studies (e.g., transition state modeling).
Address discrepancies using FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What strategies are effective for analyzing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC every 30 days.
- Light Sensitivity : Expose to UV (254 nm) and visible light for 24–72 hours; quantify photodegradation products (e.g., glyoxylic acid) via LC-MS .
- pH Stability : Prepare buffered solutions (pH 2–10) and track hydrolysis rates using ¹H NMR. Data fitting to Arrhenius equations predicts shelf-life .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the catalytic role of this compound in condensation reactions?
- Methodological Answer :
- DOE (Design of Experiments) : Use a factorial design to test variables: catalyst loading (0.1–5 mol%), solvent (DMSO vs. THF), and substrate ratios (1:1 to 1:3).
- Control Groups : Include reactions without catalyst and with analogs (e.g., oxamic acid) to isolate effects.
- Analytical Metrics : Quantify yields via GC-FID or NMR with internal standards (e.g., 1,3,5-trimethoxybenzene). Statistical analysis (ANOVA) identifies significant factors .
Q. What advanced chromatographic techniques are suitable for separating this compound from by-products in complex matrices?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase A (0.1% formic acid) and B (acetonitrile). Gradient: 5–95% B over 15 min. Monitor transitions (e.g., m/z 120→76 for parent ion fragmentation).
- Ion Chromatography : For ionic by-products (e.g., acetate), employ a Dionex IonPac AS11-HC column with NaOH eluent (1–40 mM). Validate with spiked recovery tests (80–120% recovery acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
